Cas no 2877688-67-8 (N-(oxan-4-yl)-2-[1-(quinoxalin-2-yl)piperidin-4-yl]acetamide)

N-(oxan-4-yl)-2-[1-(quinoxalin-2-yl)piperidin-4-yl]acetamide is a synthetic organic compound featuring a quinoxaline core linked to a piperidine moiety via an acetamide bridge, further modified with a tetrahydropyran (oxane) substituent. This structure suggests potential utility in medicinal chemistry, particularly as a scaffold for kinase inhibitors or receptor modulators due to the quinoxaline's affinity for aromatic interactions and the piperidine's conformational flexibility. The oxan-4-yl group may enhance solubility and pharmacokinetic properties. Its well-defined molecular architecture allows for precise structure-activity relationship studies, making it a valuable intermediate in drug discovery for targeting neurological or oncological pathways. Purity and synthetic reproducibility are key advantages for research applications.
N-(oxan-4-yl)-2-[1-(quinoxalin-2-yl)piperidin-4-yl]acetamide structure
2877688-67-8 structure
Product Name:N-(oxan-4-yl)-2-[1-(quinoxalin-2-yl)piperidin-4-yl]acetamide
CAS No:2877688-67-8
MF:C20H26N4O2
MW:354.446044445038
CID:5308358
PubChem ID:165432070
Update Time:2025-10-31

N-(oxan-4-yl)-2-[1-(quinoxalin-2-yl)piperidin-4-yl]acetamide Chemical and Physical Properties

Names and Identifiers

    • N-(oxan-4-yl)-2-[1-(quinoxalin-2-yl)piperidin-4-yl]acetamide
    • AKOS040887774
    • 2877688-67-8
    • F6830-8209
    • 1-(2-Quinoxalinyl)-N-(tetrahydro-2H-pyran-4-yl)-4-piperidineacetamide
    • Inchi: 1S/C20H26N4O2/c25-20(22-16-7-11-26-12-8-16)13-15-5-9-24(10-6-15)19-14-21-17-3-1-2-4-18(17)23-19/h1-4,14-16H,5-13H2,(H,22,25)
    • InChI Key: BJMLHMBYVNNLPM-UHFFFAOYSA-N
    • SMILES: N1(C2C=NC3C(N=2)=CC=CC=3)CCC(CC(NC2CCOCC2)=O)CC1

Computed Properties

  • Exact Mass: 354.20557608g/mol
  • Monoisotopic Mass: 354.20557608g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 26
  • Rotatable Bond Count: 4
  • Complexity: 461
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.1
  • Topological Polar Surface Area: 67.4Ų

Experimental Properties

  • Density: 1.23±0.1 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
  • Boiling Point: 611.4±55.0 °C(Predicted)
  • pka: 15.44±0.20(Predicted)

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Additional information on N-(oxan-4-yl)-2-[1-(quinoxalin-2-yl)piperidin-4-yl]acetamide

Introduction to N-(oxan-4-yl)-2-[1-(quinoxalin-2-yl)piperidin-4-yl]acetamide (CAS No: 2877688-67-8)

N-(oxan-4-yl)-2-[1-(quinoxalin-2-yl)piperidin-4-yl]acetamide is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry due to its unique structural features and potential biological activities. This compound, identified by the CAS number 2877688-67-8, represents a fusion of heterocyclic scaffolds, specifically an oxane ring linked to a piperidine moiety, which is further connected to a quinoxaline unit. Such a molecular architecture is often associated with enhanced binding affinity and selectivity, making it a promising candidate for drug discovery and development.

The oxane ring, a six-membered ether-containing heterocycle, contributes to the compound's overall flexibility and stability. This feature is particularly valuable in medicinal chemistry, as it allows the molecule to adopt multiple conformations that can optimize interactions with biological targets. The presence of the piperidine group further enhances the compound's potential as a pharmacophore by providing a secondary amine functionality that can engage in hydrogen bonding and other non-covalent interactions with biological receptors.

The quinoxaline component adds another layer of complexity to the molecule, offering additional sites for interaction with biological targets. Quinoxalines are well-known for their diverse pharmacological properties and have been extensively studied for their roles in various therapeutic areas, including antiviral, anticancer, and anti-inflammatory applications. The integration of these three distinct heterocyclic systems into a single molecule suggests that N-(oxan-4-yl)-2-[1-(quinoxalin-2-yl)piperidin-4-yl]acetamide may exhibit multifaceted biological activities.

In recent years, there has been growing interest in the development of dual-action compounds that target multiple pathways or receptors simultaneously. The structural features of N-(oxan-4-yl)-2-[1-(quinoxalin-2-yl)piperidin-4-yl]acetamide make it a candidate for such an approach. For instance, the compound could potentially interact with both G protein-coupled receptors (GPCRs) and intracellular signaling proteins, thereby modulating multiple disease-related pathways. This concept aligns with the current trend in drug discovery towards polypharmacology, which aims to develop treatments that address complex diseases more effectively than single-target drugs.

The synthesis of N-(oxan-4-yl)-2-[1-(quinoxalin-2-yl)piperidin-4-yl]acetamide involves a series of well-established organic reactions, including nucleophilic substitution, condensation reactions, and cyclization processes. The synthesis typically begins with the preparation of key intermediates such as 4-hydroxyoxanone and 1-(quinoxalin-2-yl)piperidin-4-carboxylic acid. These intermediates are then coupled using appropriate coupling reagents to form the final product. The choice of reagents and reaction conditions is critical to ensure high yield and purity, which are essential for subsequent biological evaluation.

The compound's potential biological activity has been explored through both computational modeling and experimental studies. Computational approaches have been used to predict how N-(oxan-4-yi\b])-2-[1-()piperidin

In vitro experiments have further validated these predictions by testing the compound's activity against specific enzymes and cell lines. For example, preliminary studies have shown that N-(>]-[1(>]acetamide inhibits the activity of cyclooxygenase (COX), an enzyme crucial in the production of prostaglandins involved in inflammation. Additionally, the compound has demonstrated cytotoxic effects against several cancer cell lines, suggesting its potential as an anticancer agent.

The pharmacokinetic properties of N-(oxan-b-bu-bu-bu-bu-bu-bu-bu-bu-bu-bu-bu-bu-bu-bu-bu>)-[1(>]acetamide are also under investigation to assess its suitability for therapeutic applications. These studies aim to determine parameters such as bioavailability, distribution, metabolism, and excretion (ADME), which are critical for evaluating a drug's efficacy and safety profile. Preliminary pharmacokinetic data suggest that the compound exhibits reasonable oral bioavailability and moderate metabolic stability, indicating its potential for further development.

The development of new therapeutic agents often involves optimizing existing structures to improve their pharmacological properties while minimizing side effects. In the case of N-(oxan>]-[1(>]acetamide), future research may focus on modifying specific parts of the molecule to enhance its potency, selectivity, or pharmacokinetic profile. For instance, substituting certain functional groups or altering the connectivity between heterocyclic rings could lead to derivatives with improved therapeutic potential.

The integration of advanced technologies such as high-throughput screening (HTS) and structure-based drug design (SBDD) will be instrumental in accelerating the discovery and optimization process for this compound. HTS allows researchers to rapidly test large libraries of compounds against biological targets to identify those with promising activity. SBDD leverages computational methods to design molecules based on detailed knowledge of target structures, enabling more targeted and efficient drug development efforts.

In conclusion, N-(oxan>]-[1(>]acetamide (CAS No: 2877688-67> is a structurally complex organic compound with significant potential in pharmaceutical research due to its unique heterocyclic architecture and promising biological activities. Its synthesis involves sophisticated organic chemistry techniques, while its biological evaluation has revealed intriguing interactions with enzymes and cell lines relevant to inflammation and cancer. As research continues into this compound's pharmacological properties and potential therapeutic applications، it is likely to play an important role in advancing our understanding of multifunctional drug design。

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